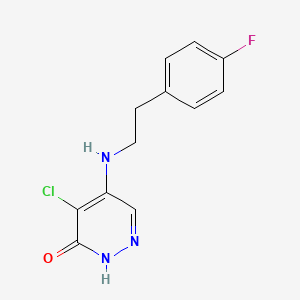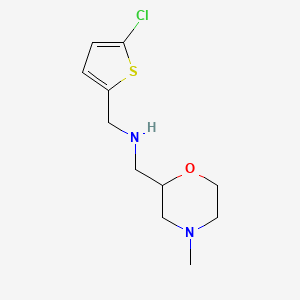
n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is an organic compound that features a brominated thiophene ring attached to a butenamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid . The reaction proceeds with high yields under these conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Used in the synthesis of various imine derivatives.
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is unique due to its specific structure, which combines a brominated thiophene ring with a butenamide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, particularly in organic synthesis and material science.
Propriétés
Formule moléculaire |
C11H14BrNOS |
|---|---|
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbut-2-enamide |
InChI |
InChI=1S/C11H14BrNOS/c1-8(2)4-11(14)13(3)6-10-5-9(12)7-15-10/h4-5,7H,6H2,1-3H3 |
Clé InChI |
WHPHGKJJXNGHFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)N(C)CC1=CC(=CS1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





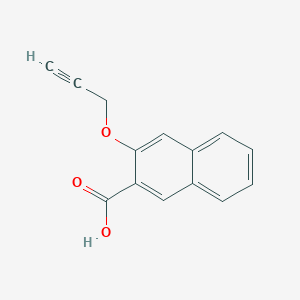

![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
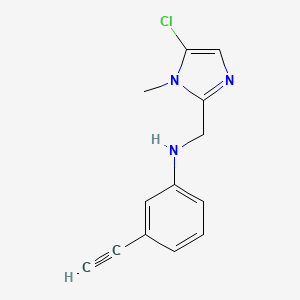

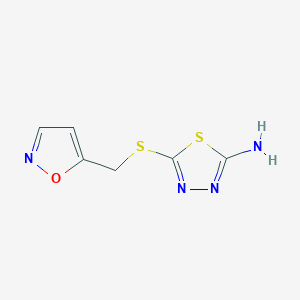
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)
